(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
描述
属性
IUPAC Name |
(3-chlorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-12-5-6-15(19-18-12)20-7-9-21(10-8-20)16(22)13-3-2-4-14(17)11-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQPYIKBXLSHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with 4-(6-methylpyridazin-3-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Comparison with Structurally Similar Compounds
Variations in the Aryl Group Attached to the Methanone Core
The aryl group attached to the methanone core significantly influences biological activity. Key examples include:
| Compound Name | Aryl Group | Key Properties/Activity | Reference |
|---|---|---|---|
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351) | 2-Fluorophenyl | logP: 3.45; EC50 (mitotic arrest): ~115 nM | |
| (3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone | 2-Methoxyphenyl | Molecular weight: 330.81; Anticancer SAR | |
| (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone | 4-Nitrophenyl | Antibacterial/antiviral potential |
Key Findings :
- The 2-fluorophenyl derivative (Y030-1351) exhibits potent mitotic arrest (EC50 ~115 nM) in colon cancer cells, attributed to improved lipophilicity (logP 3.45) and optimized steric interactions .
- Methoxy-substituted analogs (e.g., 2-methoxyphenyl) show moderate activity, likely due to reduced electron-withdrawing effects compared to chloro or nitro groups .
Modifications in the Pyridazine/Pyridine Substituent
The pyridazine ring and its substituents modulate target engagement and pharmacokinetics:
| Compound Name | Pyridazine Substituent | Key Properties/Activity | Reference |
|---|---|---|---|
| AK301: 4-(3-Chlorophenyl)piperazin-1-ylmethanone | Ethoxy group | 5-fold potency increase vs. parent compound | |
| 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-propoxypyridazine | 6-Propoxy group | Antiplatelet/antiviral activity | |
| (3-Chlorophenyl)(4-(5-methoxypyridin-2-yl)piperazin-1-yl)methanone | 5-Methoxypyridine | BioA enzyme inhibition (Mycobacterium) |
Key Findings :
- Alkoxy substituents (e.g., ethoxy, propoxy) enhance potency by improving solubility and membrane permeability .
- Methyl groups at the pyridazine 6-position (as in the target compound) may balance lipophilicity and metabolic stability, though direct data are lacking.
Piperazine-Linked Modifications
Piperazine modifications impact receptor selectivity and pharmacokinetic profiles:
生物活性
The compound (3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone , also known by its CAS number 1170969-24-0, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 316.78 g/mol. The structure features a chlorophenyl group and a piperazine moiety, which are significant for its biological interactions.
Target Pathways
Research indicates that compounds with similar structures have demonstrated anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The mechanism involves interaction with specific biochemical pathways that inhibit bacterial growth. Notably, the presence of the piperazine ring enhances the pharmacokinetic properties, potentially increasing bioavailability and efficacy against target pathogens.
Inhibitory Concentrations
Similar compounds have shown significant inhibitory concentrations (IC50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra, suggesting that this compound may exhibit comparable activity.
Pharmacological Properties
The compound has been evaluated for various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, particularly against bacterial strains.
- Antitumor Activity : Similar piperazine derivatives have shown promise as anticancer agents by inhibiting key enzymes involved in tumor growth and proliferation .
Case Studies
- Antitumor Activity : A study on pyrazole derivatives indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects in cancer cell lines, particularly MCF-7 and MDA-MB-231. The presence of halogen substituents, like chlorine, was associated with enhanced activity .
- Synergistic Effects : Research demonstrated that combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin resulted in synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
Interaction with Enzymes
Compounds similar to this compound have been found to interact with various enzymes and proteins involved in cellular signaling pathways. This interaction can lead to altered cellular responses and potential therapeutic benefits.
Research Applications
The compound is being studied for various applications in:
- Medicinal Chemistry : As a lead compound for developing new medications targeting infectious diseases and cancer.
- Chemical Biology : Investigating its interactions with biological macromolecules to elucidate mechanisms underlying its activity .
Summary of Findings
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.78 g/mol |
| IC50 Against Mycobacterium | 135 - 218 μM |
| Potential Activities | Antimicrobial, Antitumor |
| Research Applications | Medicinal Chemistry, Chemical Biology |
常见问题
Basic Research Questions
Q. What are the optimized synthetic pathways for (3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling a 3-chlorophenyl carbonyl group to a piperazine core, followed by introducing the 6-methylpyridazinyl moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Nucleophilic substitution : React piperazine intermediates with halogenated pyridazines at 80–100°C in polar aprotic solvents (e.g., DMSO) .
- Optimization : Control pH (7–8) to minimize side reactions; monitor via TLC/HPLC. Yields improve with excess pyridazine derivatives (1.2–1.5 eq) and catalytic KI .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm piperazine ring connectivity (δ 2.5–3.5 ppm for N-CH₂; δ 160–170 ppm for carbonyl C=O) and aromatic substituents (e.g., 3-chlorophenyl: δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Targets : Prioritize kinase inhibition (e.g., PI3K/AKT) or GPCR binding (e.g., serotonin receptors) due to structural analogs showing activity .
- Methods :
- Enzyme inhibition : Fluorescence-based assays (IC₅₀ determination) .
- Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Key Modifications :
- Piperazine substituents : Replace 6-methylpyridazinyl with triazolopyrimidine (enhances kinase inhibition) .
- Chlorophenyl position : Compare 3-chloro vs. 4-chloro analogs for selectivity .
- Data Table :
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 3LZE) .
- ADMET Prediction : SwissADME for logP (optimal 2–3), CNS permeability, and CYP450 inhibition risks .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Compare IC₅₀ values using ANOVA to identify outliers; adjust for assay sensitivity differences (e.g., luminescence vs. fluorescence) .
Methodological Considerations
Q. What experimental designs minimize variability in pharmacological evaluations?
- Block Design : Randomize treatment groups across replicates (n ≥ 3) to control batch effects .
- Positive Controls : Include reference inhibitors (e.g., imatinib for kinases) to normalize inter-assay variability .
Q. How to enhance compound stability during in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
